Phenyl selenocyanate
Overview
Description
Phenyl selenocyanate is an organic compound with the chemical formula C6H5SeCN. It belongs to the family of selenocyanates, which are characterized by the presence of a selenium atom bonded to a carbon atom, which is further connected to a nitrogen atom through a triple bond. This compound is known for its distinctive pungent odor and is used in various chemical reactions and research applications .
Mechanism of Action
Target of Action
Phenyl selenocyanate has been found to affect various cellular and metabolic targets . It has shown promising results in inhibiting the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines . The primary targets of this compound are these cancer cells where it exhibits its chemopreventive and anticancer activity .
Mode of Action
It is known that the compound interacts with its targets, leading to antiproliferative or cytotoxic activity . This means that this compound can inhibit the growth of cancer cells or even kill them .
Biochemical Pathways
This compound affects the biochemical pathways related to the reactive oxygen species (ROS) and the reactive nitrogen species (RNS) . These species are involved in key cellular processes, and their elimination is crucial for maintaining cellular health .
Result of Action
The result of this compound’s action is the inhibition of growth in certain types of cancer cells . Specifically, it has been found to work as a chemopreventive agent and inhibit the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .
Biochemical Analysis
Biochemical Properties
Phenylselenocyanate plays a significant role in biochemical reactions, particularly as a selenenylation agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, phenylselenocyanate can act as a nucleophile, reacting with different substrates and facilitating the formation of new chemical bonds. It is also known to behave like a Lewis acid, which helps in the formation of new chemical bonds between molecules . Additionally, phenylselenocyanate has been utilized in the synthesis of organoselenium compounds, which have potential biological activities, including antioxidant and anticancer properties .
Cellular Effects
Phenylselenocyanate has been investigated for its effects on various types of cells and cellular processes. Studies suggest that organoselenium compounds, including phenylselenocyanate, may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties . The exact mechanisms of their action are complex and can involve interactions with cellular redox systems and induction of apoptosis . Phenylselenocyanate can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of phenylselenocyanate involves its interactions with biomolecules at the molecular level. Phenylselenocyanate can act as a nucleophile, participating in substitution reactions and playing a role in the synthesis of organoselenium compounds . It can also facilitate oxidative transformations, such as the conversion of alcohols to carbonyl compounds . The exact mechanisms of its action are complex and can involve interactions with cellular redox systems and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylselenocyanate can change over time. Phenylselenocyanate is known for its stability and can be stored at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Phenylselenocyanate has demonstrated its catalytic prowess in various reactions, contributing to the synthesis of diverse compounds . Its attributes as a Lewis acid and nucleophile further enhance its potential for facilitating chemical transformations and engaging in reactions with various substrates .
Dosage Effects in Animal Models
The effects of phenylselenocyanate can vary with different dosages in animal models. While selenium is an essential element at low concentrations, higher levels can be toxic . The toxicity of phenylselenocyanate depends on factors such as the specific compound, its concentration, and the exposure duration . In animal models, phenylselenocyanate has been shown to exhibit cytotoxic effects at high doses, which can lead to adverse effects on cellular function and overall health .
Metabolic Pathways
Phenylselenocyanate is involved in various metabolic pathways, including those related to the synthesis of organoselenium compounds . It interacts with enzymes and cofactors, facilitating the formation of new chemical bonds and contributing to the synthesis of diverse compounds . The metabolic pathways involving phenylselenocyanate can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Phenylselenocyanate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of phenylselenocyanate within cells and tissues can influence its activity and function, contributing to its potential therapeutic applications .
Subcellular Localization
The subcellular localization of phenylselenocyanate can affect its activity and function. Phenylselenocyanate can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical properties .
Preparation Methods
Phenyl selenocyanate can be synthesized through several methods. One common synthetic route involves the reaction of phenylselenol (C6H5SeH) with cyanogen bromide (BrCN). This reaction involves the oxidation of phenylselenol to form phenylselenocyanate . Another method involves the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide . These methods provide a straightforward approach to obtaining phenylselenocyanate in the laboratory.
Chemical Reactions Analysis
Phenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can oxidize primary and secondary alcohols to form the corresponding aldehydes and ketones.
Substitution: It acts as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Reduction: It can be reduced to form phenylselenol.
Common reagents used in these reactions include oxidizing agents like cyanogen bromide and reducing agents like hydrogen gas. The major products formed from these reactions are aldehydes, ketones, and phenylselenol .
Scientific Research Applications
Phenyl selenocyanate has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenyl selenocyanate is unique among selenocyanates due to its specific reactivity and applications. Similar compounds include:
Benzyl selenocyanate: Known for its anticancer properties.
p-Xylene selenocyanate: Studied for its chemopreventive activity.
4-Aminothis compound: Exhibits chemopreventive effects against prostate and breast cancer cell lines.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
phenyl selenocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWRXQVQYOJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339311 | |
Record name | Phenyl selenocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-79-5 | |
Record name | Phenyl selenocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2179-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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